molecular formula C15H23NOS B5486811 N,N-di-sec-butyl-3-(2-thienyl)acrylamide

N,N-di-sec-butyl-3-(2-thienyl)acrylamide

Cat. No.: B5486811
M. Wt: 265.4 g/mol
InChI Key: XFNYVNKDRXYLAX-MDZDMXLPSA-N
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Description

N,N-Di-sec-butyl-3-(2-thienyl)acrylamide is an acrylamide derivative featuring a thienyl substituent at the β-position and bulky di-sec-butyl groups on the nitrogen atom. The thienyl group confers aromatic and electronic diversity, while the di-sec-butyl substituents likely enhance hydrophobicity and steric effects, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(E)-N,N-di(butan-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-5-12(3)16(13(4)6-2)15(17)10-9-14-8-7-11-18-14/h7-13H,5-6H2,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNYVNKDRXYLAX-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N(C(C)CC)C(=O)/C=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Acrylamide Derivatives

Compound Name N-Substituent Synthesis Method Yield (%) Biological Activity Key Properties
N-Isopropyl-3-(2-thienyl)acrylamide (3bm) Isopropyl Pallada-electrocatalyzed C–H 55 Not reported High ee (96%), mp 145–150°C
N-Benzothiazolyl-3-(dimethylamino)acrylamide Benzothiazolyl Reflux with DMF-DMA Not given Antimicrobial (Gram+) Crystalline solid, ethanol purification
N-(4-Benzoylphenyl)maleimide (26q) 4-Benzoylphenyl Maleimide substitution Not given Increased cellular potency Thienyl enhances activity
Compound 48 (RKIP ligand) Carbonothioyl-bromo NMR-based screening Not given RKIP inhibition NMR-confirmed binding
2-Cyano-N-(substituted)-3-(2-thienyl)acrylamide Cyano-iminomethyl Not specified Not given Not reported CAS: 338976-39-9

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